molecular formula C7H8ClNS B1607254 3-Chloro-4-(methylthio)aniline CAS No. 5211-01-8

3-Chloro-4-(methylthio)aniline

Cat. No.: B1607254
CAS No.: 5211-01-8
M. Wt: 173.66 g/mol
InChI Key: AIUFATMGALKMOI-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylthio)aniline: is an organic compound with the molecular formula C7H8ClNS It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and a methylthio group at the fourth position

Mechanism of Action

Target of Action

3-Chloro-4-(methylthio)aniline is a chemical compound that has been gaining attention in various fields of research and industry due to its unique physical, chemical, and biological properties. It has been used in the synthesis of phenyl azobenzene sulfonamide derivatives . .

Mode of Action

In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

, which result in the formation of new carbon–carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(methylthio)aniline can be achieved through several methods. One common approach involves the nitration of 3-chloroaniline followed by reduction and subsequent methylation. Another method includes the direct substitution of 3-chloroaniline with a methylthio group using appropriate reagents and catalysts.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation reactions. For instance, the chloro-4-methyl of 3-oil of mirbane can be used as a raw material, with a two-component palladium-iron catalyst in an alcohol or alcohol-water solvent system at temperatures between 55-75°C and hydrogen pressures of 1.0-2.0 MPa .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(methylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(methylthio)aniline has several applications in scientific research:

Comparison with Similar Compounds

    3-Chloroaniline: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    4-(Methylthio)aniline: Lacks the chlorine atom, which can affect its reactivity and applications.

    3-Chloro-4-methylaniline: Similar structure but with a methyl group instead of a methylthio group, leading to different chemical properties and applications.

Uniqueness: 3-Chloro-4-(methylthio)aniline is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

3-chloro-4-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUFATMGALKMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200119
Record name 3-Chloro-4-(methylthio)aniline
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Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5211-01-8
Record name 3-Chloro-4-(methylthio)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5211-01-8
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Record name 4-Amino-2-chlorothioanisole
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Record name 3-Chloro-4-(methylthio)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(methylthio)aniline
Source European Chemicals Agency (ECHA)
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Record name 4-AMINO-2-CHLOROTHIOANISOLE
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Synthesis routes and methods

Procedure details

To a mixture of the compound from stage (i) (14.08 g, 69 mmol) in acetic acid (300 mL) and water (60 mL) was added Fe powder (23 g, 412 mmol) and the reaction mixture was swirled until all the starting material had dissolved. The mixture was left to stand for 1.5 h and the acetic acid was then removed under reduced pressure. The residue was taken up in sat NaHCO3 (aq) (500 mL) and EtOAc (500 mL) and filtered through Arbacel®. The layers were separated, the aqueous phase was extracted with EtOAc (300 mL) and the combined organics were washed with brine, dried (MgSO4) and the solvent was removed in vacuo to give the title compound (11.52 g, 96%) as a beige solid; δH (400 MHz, CDCl3) 2.38 (3H, s), 3.66 (2H, br), 6.53 (1H, dd), 6.70 (1H, d), 7.12 (1H, d); MS m/z (ES+) 174 (MH+).
Quantity
14.08 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
23 g
Type
catalyst
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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